molecular formula C20H23ClN2O B11405984 1H-1,3-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)-

1H-1,3-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)-

Cat. No.: B11405984
M. Wt: 342.9 g/mol
InChI Key: GIFGGDCCYMJQQX-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole ring, a chlorophenoxyethyl group, and a dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with ethylene oxide to form 4-chlorophenoxyethanol. This intermediate is then reacted with 2,2-dimethylpropylamine to form the corresponding amine. Finally, the amine is cyclized with o-phenylenediamine under acidic conditions to form the benzodiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products:

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation[4][4].

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring with a chlorophenoxyethyl and dimethylpropyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)benzimidazole

InChI

InChI=1S/C20H23ClN2O/c1-20(2,3)14-19-22-17-6-4-5-7-18(17)23(19)12-13-24-16-10-8-15(21)9-11-16/h4-11H,12-14H2,1-3H3

InChI Key

GIFGGDCCYMJQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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